Glumetinib
カタログ番号 B607661
CAS番号:
1642581-63-2
分子量: 459.488
InChIキー: RYBLECYFLJXEJX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
Glumetinib is a potent and highly selective c-Met inhibitor . It has an IC50 of 0.42 ± 0.02 nmol/L and shows greater than 2,400-fold selectivity for c-Met over those 312 kinases evaluated .
Synthesis Analysis
The synthesis of SCC244 (also known as Glumetinib) was carried out at Prof. Jingkang Shen’s Laboratory at the Shanghai Institute of Materia Medica . The protocols for the synthesis of SCC244 are presented in Supplementary Materials and Methods .Molecular Structure Analysis
The molecular formula of Glumetinib is C21H17N9O2S . Its molecular weight is 459.5 g/mol . The IUPAC name is 6-(1-methylpyrazol-4-yl)-1-[6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonylpyrazolo[4,3-b]pyridine .Physical And Chemical Properties Analysis
Glumetinib has a molecular weight of 459.48 g/mol . Its purity, as determined by HPLC, is 99.87% .科学的研究の応用
1. Inhibition of c-Met in MET-dependent Cancer Models
- Summary of Application: Glumetinib (also known as SCC244) is a novel, potent, and highly selective inhibitor of c-Met kinase. The c-Met axis, which plays a critical role in tumor growth, metastasis, tumor angiogenesis, and drug resistance, represents an attractive therapeutic target .
- Methods of Application: In this study, the inhibitor was used to suppress c-Met signal transduction, thereby suppressing the c-Met–dependent neoplastic phenotype of tumor and endothelial cells .
- Results: In xenografts of human tumor cell lines or non–small cell lung cancer and hepatocellular carcinoma patient-derived tumor tissue driven by MET aberration, SCC244 administration exhibits robust antitumor activity at well-tolerated doses .
2. Treatment of Advanced Non-Small-Cell Lung Cancer
- Summary of Application: Glumetinib is under investigation for its application in the MET-mutated environment of advanced non-small-cell lung cancer (NSCLC) .
- Methods of Application: The specific methods of application are not detailed in the source, but it is likely that Glumetinib is administered orally, as is common with kinase inhibitors .
- Results: The results of this application are not yet available as the investigation is ongoing .
3. Phase I Trial in Advanced NSCLC with MET Alterations
- Summary of Application: Glumetinib is currently being evaluated in a phase I trial for patients with advanced NSCLC with MET alterations .
- Methods of Application: The specific methods of application are not detailed in the source, but it is likely that Glumetinib is administered orally, as is common with kinase inhibitors .
- Results: The results of this application are not yet available as the trial is still enrolling patients .
1. Inhibition of c-Met in MET-dependent Cancer Models
- Summary of Application: Glumetinib (also known as SCC244) is a novel, potent, and highly selective inhibitor of c-Met kinase. The c-Met axis, which plays a critical role in tumor growth, metastasis, tumor angiogenesis, and drug resistance, represents an attractive therapeutic target .
- Methods of Application: In this study, the inhibitor was used to suppress c-Met signal transduction, thereby suppressing the c-Met–dependent neoplastic phenotype of tumor and endothelial cells .
- Results: In xenografts of human tumor cell lines or non–small cell lung cancer and hepatocellular carcinoma patient-derived tumor tissue driven by MET aberration, SCC244 administration exhibits robust antitumor activity at well-tolerated doses .
2. Treatment of Advanced Non-Small-Cell Lung Cancer
- Summary of Application: Glumetinib is under investigation for its application in the MET-mutated environment of advanced non-small-cell lung cancer (NSCLC) .
- Methods of Application: The specific methods of application are not detailed in the source, but it is likely that Glumetinib is administered orally, as is common with kinase inhibitors .
- Results: The results of this application are not yet available as the investigation is ongoing .
3. Phase I Trial in Advanced NSCLC with MET Alterations
- Summary of Application: Glumetinib is currently being evaluated in a phase I trial for patients with advanced NSCLC with MET alterations .
- Methods of Application: The specific methods of application are not detailed in the source, but it is likely that Glumetinib is administered orally, as is common with kinase inhibitors .
- Results: The results of this application are not yet available as the trial is still enrolling patients .
1. Inhibition of c-Met in MET-dependent Cancer Models
- Summary of Application: Glumetinib (also known as SCC244) is a novel, potent, and highly selective inhibitor of c-Met kinase. The c-Met axis, which plays a critical role in tumor growth, metastasis, tumor angiogenesis, and drug resistance, represents an attractive therapeutic target .
- Methods of Application: In this study, the inhibitor was used to suppress c-Met signal transduction, thereby suppressing the c-Met–dependent neoplastic phenotype of tumor and endothelial cells .
- Results: In xenografts of human tumor cell lines or non–small cell lung cancer and hepatocellular carcinoma patient-derived tumor tissue driven by MET aberration, SCC244 administration exhibits robust antitumor activity at well-tolerated doses .
2. Treatment of Advanced Non-Small-Cell Lung Cancer
- Summary of Application: Glumetinib is under investigation for its application in the MET-mutated environment of advanced non-small-cell lung cancer (NSCLC) .
- Methods of Application: The specific methods of application are not detailed in the source, but it is likely that Glumetinib is administered orally, as is common with kinase inhibitors .
- Results: The results of this application are not yet available as the investigation is ongoing .
3. Phase I Trial in Advanced NSCLC with MET Alterations
- Summary of Application: Glumetinib is currently being evaluated in a phase I trial for patients with advanced NSCLC with MET alterations .
- Methods of Application: The specific methods of application are not detailed in the source, but it is likely that Glumetinib is administered orally, as is common with kinase inhibitors .
- Results: The results of this application are not yet available as the trial is still enrolling patients .
将来の方向性
特性
IUPAC Name |
6-(1-methylpyrazol-4-yl)-1-[6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonylpyrazolo[4,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N9O2S/c1-27-11-16(7-24-27)14-3-4-20-23-10-21(29(20)13-14)33(31,32)30-19-5-15(6-22-18(19)9-26-30)17-8-25-28(2)12-17/h3-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBLECYFLJXEJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C(=NC=C3S(=O)(=O)N4C5=C(C=N4)N=CC(=C5)C6=CN(N=C6)C)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N9O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glumetinib | |
CAS RN |
1642581-63-2 | |
Record name | Glumetinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642581632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glumetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15630 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gumarontinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JTT036WGX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
For This Compound
71
Citations
Because the receptor tyrosine kinase c-Met plays a critical role in tumor growth, metastasis, tumor angiogenesis, and drug resistance, the c-Met axis represents an attractive therapeutic …
Number of citations: 23
aacrjournals.org
… In response to glumetinib, one patient with MET … weeks glumetinib treatment, 4 patients (3 with MET amplification) had a best of response of stable disease. Conclusions: Glumetinib was …
Number of citations: 1
ascopubs.org
Targeted therapies have revolutionized the treatment and improved the outcome for oncogene-driven NSCLC and an increasing number of oncogenic driver therapies have become …
Number of citations: 17
www.sciencedirect.com
… (A)The discovery of glumetinib and the cocrystal structure of 60 bound to MET (PDB code 2WD1). Hydrogen bonds and π–π stacking interactions are indicated by yellow dashed lines to …
Number of citations: 1
pubs.acs.org
Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (EGFR-TKIs) are standard of care in the first-line (1L) setting for patients with metastatic non–small cell lung cancer (…
Number of citations: 31
www.sciencedirect.com
Lung cancer is the leading cause of cancer death worldwide. In the past decade EGFR, ALK and ROS1 TKIs lead to an unprecedented survival improvement of oncogene-addicted …
Number of citations: 104
www.sciencedirect.com
… Many other small molecule inhibitors targeting MET are under various stages of development, such as glumetinib (SCC244), AMG-337, foretinib (GSK1363089, XL880), S49076 and …
Number of citations: 41
journals.sagepub.com
Mesenchymal-epithelial transition factor gene (Met) is a protein encoded by c-Met proto-oncogene, which involved in the formation, transfer, and invasion of a variety of tumors. …
Number of citations: 1
cancercellresearch.org
… Glumetinib is a highly selective, ATP-competitive small-molecule MET inhibitor. In a preclinical study, the kinase inhibitory activity of glumetinib was equivalent to that of capmatinib […
Number of citations: 35
www.tandfonline.com
… Many additional small molecule inhibitors of MET, such as bozitinib, TPX-0022, and glumetinib, are at various phases of development. Unlike ATP-competitive small molecule inhibitors …
Number of citations: 0
www.tandfonline.com
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。